

Commercial Availability and Technical Guide for 1-(2-Furyl)ethanol-d3

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Compound of Interest

Compound Name: 1-(2-Furyl)ethanol-d3

Cat. No.: B13440619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(2-Furyl)ethanol-d3**, a deuterated analog of 1-(2-Furyl)ethanol. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of its non-deuterated counterpart in complex biological matrices. Its application is crucial in pharmacokinetic and metabolic studies within the realm of drug discovery and development.

Commercial Availability and Pricing

1-(2-Furyl)ethanol-d3 is available from several specialized chemical suppliers. The primary manufacturers and distributors are listed below. Pricing is generally provided upon request and can vary based on quantity and purity.

Supplier	Product Code	CAS Number	Purity	Available Quantities	Pricing
LGC Standards (Toronto Research Chemicals)	TRC-F865262	132331-94-3	Not specified	2.5 mg, 5 mg, 10 mg	Price on request
Biomall (distributor for Toronto Research Chemicals)	F865262-2.5mg	132331-94-3	Not specified	2.5 mg	Price on request
MedChemExpress (MCE)	HY-W746243	132331-94-3	Not specified	Inquire	Price on request
Clinivex	-	132331-94-3	Not specified	Inquire	Price on request

Physicochemical Data

Property	Value
Chemical Formula	C ₆ H ₅ D ₃ O ₂
Molecular Weight	115.15 g/mol
IUPAC Name	1-(Furan-2-yl)ethan-1-ol-2,2,2-d ₃
Synonyms	α-(Methyl-d ₃)-2-furanmethanol
CAS Number	132331-94-3
Unlabeled CAS Number	4208-64-4

Application in Research and Drug Development

The primary application of **1-(2-Furyl)ethanol-d₃** is as an internal standard for the quantitative analysis of 1-(2-Furyl)ethanol in biological samples using techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of chemical and physical properties, thus accounting for variability during sample preparation and analysis.

The non-deuterated form, 1-(2-Furyl)ethanol, is a versatile building block in organic synthesis and has applications in the pharmaceutical and flavor industries.^[1] Therefore, the deuterated analog is an essential tool for researchers studying the pharmacokinetics, metabolism, and disposition of compounds containing the 1-(2-furyl)ethanol moiety.

Experimental Protocols

While specific experimental protocols for **1-(2-Furyl)ethanol-d3** are not readily available in the public domain, a general methodology for its use as an internal standard in a typical LC-MS/MS analysis of a biological sample (e.g., plasma) is provided below. This protocol is a representative example and would require optimization for specific applications.

Objective: To quantify the concentration of 1-(2-Furyl)ethanol in human plasma using **1-(2-Furyl)ethanol-d3** as an internal standard.

Materials:

- 1-(2-Furyl)ethanol (analyte standard)
- **1-(2-Furyl)ethanol-d3** (internal standard)
- Human plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid
- Water, HPLC grade
- Centrifuge

- LC-MS/MS system

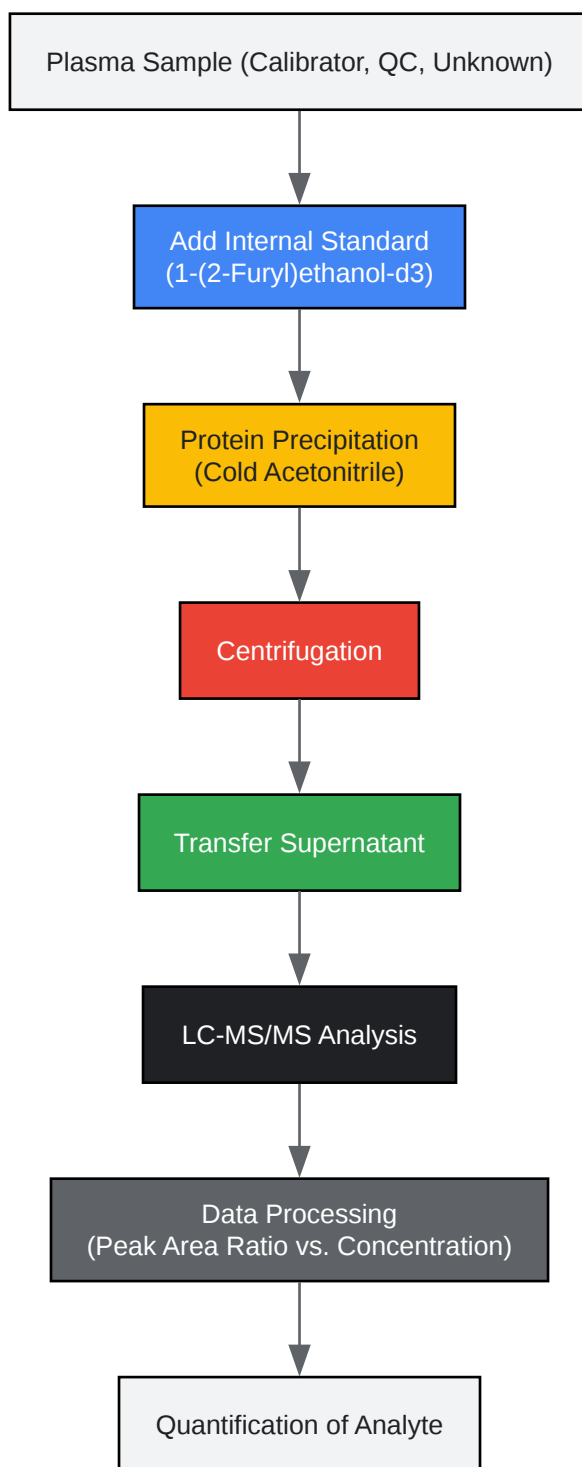
Procedure:

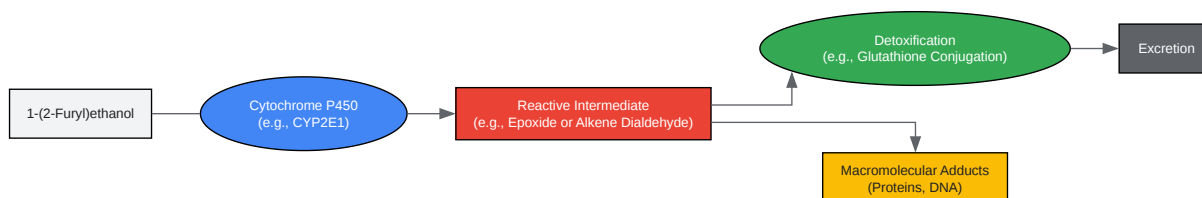
- Preparation of Standard Solutions:
 - Prepare stock solutions of 1-(2-Furyl)ethanol and **1-(2-Furyl)ethanol-d3** in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
 - Prepare a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.
- Sample Preparation:
 - To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM transitions would need to be optimized for both the analyte and the internal standard. For example:
 - 1-(2-Furyl)ethanol (m/z 113.1 \rightarrow fragments)
 - **1-(2-Furyl)ethanol-d3** (m/z 116.1 \rightarrow fragments)
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Key Concepts

Experimental Workflow for Bioanalytical Quantification





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References

- 1. 1-(2-Furyl)ethanol-d3 | 稳定同位素 | MCE [medchemexpress.cn]
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